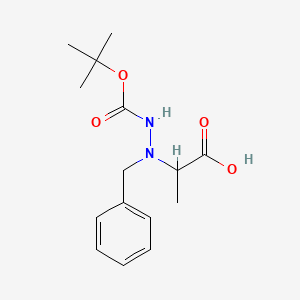

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid

Description

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is a chiral hydrazine derivative characterized by a benzyl-protected hydrazine moiety, a tert-butoxycarbonyl (Boc) group, and a propanoic acid backbone. Its stereochemistry at the α-carbon (S-configuration) is critical for its biological and chemical interactions. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing peptidomimetics, enzyme inhibitors, and anticancer agents . The Boc group enhances stability during synthetic processes, while the benzyl group provides steric protection to the hydrazine functionality, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name |

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRUKULDYLAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected hydrazine derivative with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to remove the Boc protecting group or to reduce other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protecting groups or the formation of simpler derivatives .

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazinyl group can form covalent bonds with specific amino acids, making it useful in probing protein structures and functions .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with amino acids in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Impact : The (S)-configuration is pivotal for activity; enantiomeric purity ≥98% is required to avoid off-target effects in kinase inhibition .

Synthetic Challenges : The tert-butoxycarbonyl group in the target compound simplifies purification but requires acidic conditions for deprotection, limiting compatibility with acid-sensitive intermediates .

Therapeutic Potential: Hybrid derivatives combining benzyl-hydrazine and azetidinone motifs (as in ) are under investigation for dual kinase/protease inhibition, addressing drug resistance in oncology.

Biological Activity

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid, a hydrazine derivative, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for biological applications.

- Inhibition of Enzymatic Activity :

- Interaction with Cellular Pathways :

- Anticancer Activity :

Biological Activity Data

Case Study 1: Anticancer Properties

A study investigated the effects of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid on breast cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Enzymatic Inhibition

Another research focused on the compound's ability to inhibit specific proteases. Using a fluorometric assay, it was determined that the compound exhibited an IC50 value of 15 µM against HIV-1 protease, highlighting its potential as a therapeutic agent in antiviral treatments.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.